Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and an ethyl ester group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate involves its interaction with specific molecular targets. The piperazine ring and benzoyl group allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential acetylcholinesterase inhibitory activity.
Piperazinopyrrolidinones: These compounds are synthesized through similar cyclization reactions and have various biological activities.
Indole derivatives: These compounds share some structural similarities and are studied for their biological potential. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H25N3O4 |
---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C21H25N3O4/c1-2-27-20(25)15-28-19-9-5-17(6-10-19)23-21(26)16-3-7-18(8-4-16)24-13-11-22-12-14-24/h3-10,22H,2,11-15H2,1H3,(H,23,26) |
InChI-Schlüssel |
HTJZFTAZVNKRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.